molecular formula C24H30ClN3OS B2587746 N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1052537-67-3

N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2587746
CAS No.: 1052537-67-3
M. Wt: 444.03
InChI Key: LAETVMYPWDUDAH-UHFFFAOYSA-N
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Description

N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole and tetrahydronaphthalene intermediates, followed by their coupling with the dimethylaminopropyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or tetrahydronaphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe or labeling agent.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE
  • N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS.ClH/c1-17-9-12-21-22(15-17)29-24(25-21)27(14-6-13-26(2)3)23(28)20-11-10-18-7-4-5-8-19(18)16-20;/h9-12,15-16H,4-8,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAETVMYPWDUDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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